molecular formula C10H6FN3 B061839 4-Fluoro-2-imidazol-1-yl-benzonitrile CAS No. 190198-07-3

4-Fluoro-2-imidazol-1-yl-benzonitrile

Cat. No.: B061839
CAS No.: 190198-07-3
M. Wt: 187.17 g/mol
InChI Key: KIAGKWXZHXQVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-imidazol-1-yl-benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 4-position and an imidazole ring at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances electronegativity and metabolic stability, while the imidazole group provides hydrogen-bonding capabilities critical for biological interactions .

Properties

CAS No.

190198-07-3

Molecular Formula

C10H6FN3

Molecular Weight

187.17 g/mol

IUPAC Name

4-fluoro-2-imidazol-1-ylbenzonitrile

InChI

InChI=1S/C10H6FN3/c11-9-2-1-8(6-12)10(5-9)14-4-3-13-7-14/h1-5,7H

InChI Key

KIAGKWXZHXQVND-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N2C=CN=C2)C#N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=CN=C2)C#N

Synonyms

4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • 4-Fluoro-2-imidazol-1-yl-benzonitrile :
    • Substituents: Fluorine (4-position), imidazole (2-position).
    • Molecular formula: C₁₀H₆FN₃.
Compound Name Substituents Molecular Formula Key Structural Differences
1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole (3f) Fluorobenzyl (N1), 4-fluorophenyl (C2) C₂₀H₁₅F₂N₂ Additional benzene ring and fluorinated alkyl chain.
4-(1-(4-Cyanobenzyl)-1H-benzo[d]imidazol-2-yl)benzonitrile (3g) Cyanobenzyl (N1), benzonitrile (C2) C₂₂H₁₄N₄ Cyanobenzyl group increases polarity.
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Hydroxybutyl, trifluoromethyl, dioxoimidazolidine C₁₇H₁₉F₃N₂O₃ Trifluoromethyl enhances lipophilicity.

Analysis :
The target compound lacks the extended aromatic systems (e.g., benzyl groups in 3f and 3g) and complex substituents (e.g., dioxoimidazolidine in ), which may reduce steric hindrance and improve synthetic accessibility.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends
This compound Not reported Moderate in polar aprotic solvents (e.g., DMF)
1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole (3f) 111–114 Low in water; soluble in chloroform.
4-(1-(4-Cyanobenzyl)-1H-benzo[d]imidazol-2-yl)benzonitrile (3g) 185–187 High crystallinity due to cyano groups.

Analysis : The lower melting point of 3f (111–114°C) compared to 3g (185–187°C) suggests weaker intermolecular forces, likely due to fewer polar substituents. The target compound’s solubility in DMF aligns with its imidazole-driven polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.